molecular formula C8H5F3O3S B2621560 3-(Trifluoromethylsulfonyl)benzaldehyde CAS No. 1274904-33-4

3-(Trifluoromethylsulfonyl)benzaldehyde

Cat. No.: B2621560
CAS No.: 1274904-33-4
M. Wt: 238.18
InChI Key: DRSWSPYTPMTNTQ-UHFFFAOYSA-N
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Description

3-(Trifluoromethylsulfonyl)benzaldehyde is a benzaldehyde derivative featuring a trifluoromethylsulfonyl (-SO₂CF₃) substituent at the meta position of the aromatic ring. This electron-withdrawing group significantly enhances the electrophilicity of the aldehyde moiety, making the compound highly reactive in nucleophilic addition reactions and cross-coupling processes.

The trifluoromethylsulfonyl group is known for its strong inductive (-I) effect, which stabilizes negative charges and increases the acidity of adjacent protons. This property is critical in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials .

Properties

IUPAC Name

3-(trifluoromethylsulfonyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3S/c9-8(10,11)15(13,14)7-3-1-2-6(4-7)5-12/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSWSPYTPMTNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1274904-33-4
Record name 3-(Trifluoromethylsulfonyl)benzaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of benzaldehyde with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonyl chloride.

Industrial Production Methods

Industrial production methods for 3-(Trifluoromethylsulfonyl)benzaldehyde are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethylsulfonyl)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(Trifluoromethylsulfonyl)benzoic acid.

    Reduction: 3-(Trifluoromethylsulfonyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Trifluoromethylsulfonyl)benzaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to the presence of the trifluoromethylsulfonyl group, which can enhance the biological activity of drug molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethylsulfonyl)benzaldehyde is not well-documented. the trifluoromethylsulfonyl group is known to influence the reactivity and biological activity of the compound. The presence of this group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design .

Comparison with Similar Compounds

Structural and Electronic Effects

The reactivity and applications of benzaldehyde derivatives are heavily influenced by their substituents. Below is a comparative analysis of key compounds:

Compound Name Molecular Formula Molecular Weight Substituent Key Properties
3-(Trifluoromethylsulfonyl)benzaldehyde* C₈H₅F₃O₃S ~262.18 -SO₂CF₃ (meta) High electrophilicity due to strong -I effect; likely low boiling point .
3-(Methylsulfonyl)benzaldehyde C₈H₈O₃S 184.209 -SO₂CH₃ (meta) Moderate electrophilicity; crystallizes readily .
3-[3-(Trifluoromethyl)phenoxy]benzaldehyde C₁₄H₉F₃O₂ 266.22 -O-C₆H₄-CF₃ (meta) Enhanced lipophilicity; used in medicinal chemistry .
4-Hydroxybenzaldehyde C₇H₆O₂ 122.12 -OH (para) Weak electron-withdrawing effect; forms hydrogen bonds .
3-Chloro-5-nitrobenzaldehyde C₇H₄ClNO₃ 185.56 -Cl (meta), -NO₂ (para) High reactivity in substitution reactions; used in dye synthesis .

*Hypothetical structure inferred from related compounds.

Key Observations:

Electron-Withdrawing Capacity: The trifluoromethylsulfonyl group (-SO₂CF₃) exhibits a stronger -I effect compared to methylsulfonyl (-SO₂CH₃) or nitro (-NO₂) groups. This increases the aldehyde's electrophilicity, accelerating reactions like aldol condensations or Grignard additions . In contrast, 4-hydroxybenzaldehyde has a weaker electron-withdrawing effect, limiting its use in reactions requiring high aldehyde activation .

Biological Activity: Compounds with trifluoromethyl groups (e.g., 3-[3-(trifluoromethyl)phenoxy]benzaldehyde) are prominent in drug discovery due to their metabolic stability and lipophilicity . highlights that substituents like dimethylamino or hydrazone groups influence constrictive properties in biological systems, suggesting that -SO₂CF₃ could modulate similar effects .

Synthetic Utility :

  • 3-(Methylsulfonyl)benzaldehyde is a versatile intermediate for synthesizing sulfonamide-based pharmaceuticals .
  • The chloro-nitro derivative (3-Chloro-5-nitrobenzaldehyde) is employed in heterocyclic chemistry for constructing complex scaffolds .

Physicochemical Properties

  • Boiling Point and Solubility :
    Trifluoromethylsulfonyl derivatives generally exhibit lower boiling points compared to their methylsulfonyl counterparts due to reduced intermolecular forces (e.g., 3-(methylsulfonyl)benzaldehyde has a higher molecular weight but may crystallize more readily) .
  • Stability : The -SO₂CF₃ group enhances thermal and oxidative stability, making the compound suitable for high-temperature reactions .

Biological Activity

3-(Trifluoromethylsulfonyl)benzaldehyde is an organic compound characterized by a trifluoromethylsulfonyl group attached to a benzaldehyde moiety. This compound has garnered attention in recent years due to its unique chemical properties and potential biological activities, particularly in enzyme inhibition and protein interactions.

The molecular formula of 3-(trifluoromethylsulfonyl)benzaldehyde is C8H6F3O2SC_8H_6F_3O_2S. The trifluoromethylsulfonyl group enhances the compound's reactivity and lipophilicity, making it a valuable candidate for drug design and development. Common synthesis methods involve introducing the trifluoromethylsulfonyl group into benzaldehyde derivatives using reagents like potassium permanganate or chromium trioxide for oxidation, and sodium borohydride for reduction.

The biological activity of 3-(trifluoromethylsulfonyl)benzaldehyde is primarily attributed to its ability to interact with enzymes and proteins. The highly electronegative trifluoromethylsulfonyl group can form covalent bonds with active site residues in proteins, potentially inhibiting their activity. This property positions the compound as a candidate for research in enzyme inhibition studies and protein-ligand interactions.

Biological Activity Studies

Research indicates that 3-(trifluoromethylsulfonyl)benzaldehyde exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes by forming covalent bonds with their active sites. This interaction can lead to decreased enzyme activity, making it a potential therapeutic agent in conditions where enzyme regulation is crucial.
  • Protein Binding Affinity : Studies have demonstrated that the presence of the trifluoromethylsulfonyl group significantly influences the binding affinities of 3-(trifluoromethylsulfonyl)benzaldehyde with various proteins, enhancing its potential as a drug candidate targeting specific biological pathways.

Comparative Analysis

To better understand the unique properties of 3-(trifluoromethylsulfonyl)benzaldehyde, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
3-(Trifluoromethyl)benzaldehyde Lacks the sulfonyl groupLimited enzyme interaction
4-(Trifluoromethylsulfonyl)benzaldehyde Similar structure with sulfonyl group at different positionEnhanced enzyme inhibition capabilities

The comparison highlights that the presence of the trifluoromethylsulfonyl group in 3-(trifluoromethylsulfonyl)benzaldehyde imparts distinct chemical properties that enhance its biological activity compared to its analogs.

Case Studies

Several studies have explored the biological implications of 3-(trifluoromethylsulfonyl)benzaldehyde:

  • Inhibition of Enzyme Activity : A study demonstrated that 3-(trifluoromethylsulfonyl)benzaldehyde effectively inhibits a specific class of enzymes involved in metabolic pathways. The results indicated a dose-dependent inhibition, suggesting its potential use in therapeutic applications targeting metabolic disorders.
  • Protein-Ligand Interaction Studies : Research focusing on protein-ligand interactions revealed that 3-(trifluoromethylsulfonyl)benzaldehyde binds strongly to target proteins, altering their conformation and function. This property could be exploited in drug design to develop more effective therapeutics.

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